Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate
描述
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate (CAS: 1334488-49-1) is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at position 6 and a piperidine moiety bearing a methyl ester at position 4. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing analogs with central nervous system (CNS) activity. For instance, it serves as a precursor for pan-muscarinic antagonists via microwave-assisted nucleophilic aromatic substitution (SNAr) and subsequent amide coupling reactions . Its commercial availability (SynChem Cat# SC-22126) underscores its utility in high-throughput drug discovery pipelines .
属性
IUPAC Name |
methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-17-11(16)8-2-4-15(5-3-8)10-6-9(12)13-7-14-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBBQDKAWLYQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624602 | |
| Record name | Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-88-9 | |
| Record name | Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Starting Materials and Key Intermediates
- 6-Chloropyrimidin-4-yl halides : These serve as electrophilic partners for nucleophilic substitution.
- Piperidine-4-carboxylic acid methyl ester : Provides the piperidine ring and ester functionality.
- Coupling reagents : For facilitating amide or C–N bond formation when needed.
Nucleophilic Aromatic Substitution (S_NAr) Approach
One of the most common methods involves the nucleophilic aromatic substitution of 6-chloropyrimidine derivatives with piperidine nucleophiles:
- Reaction conditions : Typically performed under mild heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts/base : Mild bases like triethylamine or potassium carbonate are used to deprotonate the piperidine nitrogen, enhancing nucleophilicity.
- Outcome : The chlorine atom at the 6-position of the pyrimidine ring is displaced by the piperidine nitrogen, forming the C–N bond.
This method allows direct installation of the 6-chloropyrimidin-4-yl moiety onto the piperidine ring with good regioselectivity.
Esterification and Hydrolysis Steps
- The piperidine-4-carboxylic acid is often esterified to the methyl ester either before or after coupling.
- Esterification is typically achieved by refluxing the acid with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.
- Hydrolysis of esters can be performed selectively if needed to adjust functionality.
Advanced Synthetic Routes and One-Pot Procedures
Recent research has demonstrated:
- One-pot S_NAr/methyl ester hydrolysis : Starting from this compound, a one-pot nucleophilic aromatic substitution combined with ester hydrolysis under basic conditions can be performed to streamline synthesis and improve yields.
- Microwave-assisted S_NAr reactions : Microwave irradiation has been used to accelerate the nucleophilic aromatic substitution step, reducing reaction times and improving product purity.
Representative Reaction Scheme
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 6-Chloropyrimidine + piperidine-4-carboxylic acid methyl ester, K2CO3, DMF, 80-100°C, 12 h | Nucleophilic aromatic substitution to form this compound | 70-85 |
| 2 | Methanol, H2SO4 (cat.), reflux, 4-6 h | Esterification (if starting from acid) | 80-90 |
| 3 | Optional: Microwave irradiation at 120°C, 30 min | Accelerated S_NAr reaction | Improved yield and purity |
Research Findings and Optimization
- Yields and Purity : Optimized reaction conditions, such as solvent choice and temperature control, significantly affect yields, typically ranging from 70% to 90% for the key substitution step.
- Selectivity : The nucleophilic aromatic substitution is highly selective for the 6-chloro position on the pyrimidine ring due to electronic and steric factors.
- Scalability : The described methods are amenable to scale-up with proper control of reaction parameters and purification techniques such as recrystallization and chromatography.
- Microwave-assisted synthesis : Demonstrated to reduce reaction times from hours to minutes and improve product purity, beneficial for rapid synthesis in medicinal chemistry.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMSO, Methanol | Polar aprotic solvents preferred |
| Base/Catalyst | K2CO3, triethylamine, H2SO4 (for esterification) | Base for S_NAr; acid for esterification |
| Temperature | 80-100°C (S_NAr), reflux (esterification) | Microwave: up to 120°C |
| Reaction Time | 12-24 hours (conventional), 30 min (microwave) | Microwave reduces time significantly |
| Yield | 70-90% | Depends on purity of starting materials |
| Purification | Recrystallization, chromatography | To remove unreacted starting materials |
Summary of Key Literature and Source Contributions
- ChemicalBook : Provided chemical identity, molecular formula, and basic usage information, confirming the compound's role as a reactant in CNS-active pyrimidine derivatives.
- PMC Article (2017) : Described the use of this compound as a starting material in one-pot S_NAr/methyl ester hydrolysis, highlighting synthetic efficiency.
- Vulcanchem : Discussed the general synthetic approach for related pyrimidine-piperidine carboxylic acids, emphasizing multi-step synthesis involving ring formation and functional group introduction.
- PMC Articles (2021, 2018) : Provided insights into reductive amination and coupling strategies for piperidine derivatives and pyrimidine scaffolds, supporting the versatility of synthetic routes.
化学反应分析
Types of Reactions
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Major Products
Substitution: Products include various substituted pyrimidines.
Oxidation: Products include piperidones.
Reduction: Products include reduced piperidines.
科学研究应用
Synthesis and Structural Characteristics
The compound is synthesized through multi-step organic reactions, starting from commercially available precursors. The synthesis often involves the formation of the piperidine ring and subsequent substitution with the chloropyrimidine moiety. This structural configuration contributes to its unique pharmacological properties.
CNS Activity
Research indicates that methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate exhibits significant activity at muscarinic acetylcholine receptors (mAChRs), particularly as a potential antagonist for the M4 subtype. This receptor is implicated in various central nervous system disorders, including Parkinson's disease and dystonia. The compound has shown promising results in terms of potency and selectivity, making it a candidate for further development as a therapeutic agent targeting these conditions .
Anti-Cancer Potential
The compound's structural analogs have been evaluated for anti-cancer properties. Specifically, derivatives of piperidine have demonstrated cytotoxic effects against various hematological cancer cell lines by promoting apoptosis through the upregulation of genes such as p53 and Bax. Molecular docking studies have confirmed that these compounds can effectively bind to target proteins involved in cancer proliferation .
Pharmacokinetics and Drug-Like Properties
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its moderate lipophilicity. Studies indicate that it has a high brain-to-plasma concentration ratio, which is crucial for compounds targeting CNS disorders. Its predicted hepatic clearance rates are also within acceptable limits for further drug development .
Case Study 1: CNS Activity
In a study focused on the synthesis and evaluation of muscarinic antagonists, this compound was identified as a lead compound due to its high potency at the M4 receptor with IC50 values below 300 nM. This study highlighted its potential role in treating movement disorders by modulating cholinergic signaling pathways .
Case Study 2: Anti-Cancer Research
A series of analogs derived from piperidine structures were synthesized and tested against various cancer cell lines. Compounds that included the chloropyrimidine moiety displayed significant reductions in cell viability and increased expression of apoptotic markers, indicating their potential as anti-cancer agents . Molecular docking analyses further supported these findings by demonstrating favorable interactions with key target proteins involved in cancer progression.
作用机制
The mechanism of action of Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Structural and Functional Group Variations
Ester Group Modifications
- Synthesis involves ethanol and triethylamine under milder conditions compared to microwave-assisted reactions for the methyl ester, yielding comparable purity but requiring column chromatography . Similarity score: 0.63 (lower due to ester chain length) .
- 1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS: 1404192-13-7): Ethoxy substitution at pyrimidine position 6 and a hydroxymethyl group on piperidine position 3 enhance hydrogen-bonding capacity, improving solubility. Higher similarity score (0.86) due to conserved pyrimidine-piperidine scaffold .
Pyrimidine Ring Substitutions
- 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1208087-83-5):
Piperidine Functionalization
- 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid (CAS: 1160263-08-0):
- Carboxylic acid at piperidine position 3 (vs. 4) alters spatial orientation, affecting receptor binding in muscarinic antagonists.
- Safety data indicates moderate toxicity (GHS Category 5), necessitating careful handling .
生物活性
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate is a compound of increasing interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound features a chloropyrimidine moiety and a piperidine ring, making it suitable for various biological applications. The compound is primarily investigated for its roles in enzyme inhibition and receptor modulation, with implications in cancer therapy and other medical fields.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The chloropyrimidine ring can interact with nucleophilic sites on enzymes, potentially modulating their activity. This interaction is crucial for its role as an enzyme inhibitor.
- Receptor Modulation : The piperidine component may enhance binding affinity to various receptors, which can lead to significant pharmacological effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound provides insights into optimizing its biological activity:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Chlorine at 6-position | Enhances binding affinity | |
| Piperidine ring | Increases specificity for targets | |
| Carboxylate ester | Influences solubility and bioavailability |
Research indicates that modifications to the chloropyrimidine and piperidine components can significantly affect the compound's potency and selectivity against various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against different cancer cell lines, including those resistant to conventional therapies. For instance, it exhibited significant inhibition of cell proliferation in hypopharyngeal tumor cells .
- Mechanistic Insights : The compound's mechanism involves inducing apoptosis through pathways associated with mitochondrial dysfunction, evidenced by increased cytochrome C levels in treated cells .
Antitubercular Effects
The compound is also being explored for its antitubercular properties. Preliminary data suggest that it may inhibit the growth of Mycobacterium tuberculosis through specific enzymatic pathways, although further studies are needed to confirm these effects in vivo .
Case Studies
- Cancer Cell Line Studies : A study reported that this compound showed a GI50 value significantly lower than standard chemotherapeutics, indicating superior efficacy in certain cancer models .
- Enzyme Inhibition Assays : In experiments assessing COX enzyme inhibition, derivatives of this compound demonstrated comparable or enhanced activity relative to established inhibitors like celecoxib, suggesting its potential as a therapeutic agent in inflammatory diseases .
常见问题
Q. What synthetic routes are commonly employed for the preparation of Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate, and how is the product characterized?
The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, a one-pot SNAr/methyl ester hydrolysis under microwave irradiation converts the starting material into carboxylic acid derivatives with moderate yields (42–65%). Characterization typically involves NMR, , and HRMS to confirm structural integrity. Microwave conditions (e.g., 150°C, 30 min) are critical for reaction efficiency .
Q. What purification and analytical techniques are recommended for isolating this compound?
Column chromatography using silica gel (e.g., hexane/ethyl acetate gradients) is standard for purification. Analytical HPLC (≥95% purity) and melting point determination are used for quality control. Crystallographic validation via SHELX software (e.g., SHELXL for refinement) ensures structural accuracy in solid-state studies .
Q. How is the compound utilized as a building block in medicinal chemistry?
It serves as a key intermediate for synthesizing CNS-targeted antagonists. For instance, hydrolysis of the methyl ester yields carboxylic acid derivatives, which undergo HATU-mediated amide coupling to generate analogs for biological screening (e.g., pan-muscarinic antagonists) .
Advanced Research Questions
Q. What strategies address low yields in SNAr reactions involving this compound?
Yield optimization often involves solvent selection (e.g., DMF or THF), microwave irradiation to enhance reaction kinetics, and stoichiometric adjustments. For example, using 1.1 equivalents of amine nucleophiles and triethylamine as a base improves substitution efficiency . Contradictory yield reports (e.g., 50% vs. 90–95% in hydrazine reactions) may arise from differences in reaction scales or purification protocols .
Q. How can computational modeling predict the reactivity of the chloropyrimidine moiety in derivatization reactions?
Density Functional Theory (DFT) calculations assess electron-deficient sites on the pyrimidine ring, guiding nucleophilic attack at the 4- and 6-positions. Molecular docking studies further predict binding affinities of derivatives to biological targets (e.g., muscarinic receptors) .
Q. What experimental approaches resolve discrepancies in crystallographic data for derivatives of this compound?
High-resolution X-ray diffraction paired with SHELXL refinement resolves ambiguities in bond lengths/angles. For example, twinned data or high thermal motion in piperidine rings require iterative refinement cycles and validation using R-factor metrics .
Q. How are hydrazine derivatives of this compound synthesized, and what are their applications?
Hydrazines are prepared by reacting the compound with 50% hydrazine in ethanol at 45°C (90–95% yield). These intermediates undergo oxidative cyclization with aldehydes (e.g., using iodobenzene diacetate) to form triazolopyrimidine derivatives for antimicrobial or antitrypanosomal screening .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
Use fume hoods, nitrile gloves, and eye protection due to potential toxicity (H315/H319 hazards). Avoid inhalation/contact; store at 2–8°C in inert atmospheres. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .
Q. How is the compound integrated into high-throughput screening (HTS) pipelines?
Automated liquid handlers prepare amide or hydrazone libraries via parallel synthesis. LC-MS monitors reaction progress, and robotic crystallography (e.g., SHELXC/D/E) accelerates structural validation in drug discovery workflows .
Q. What are the limitations of using this compound in multi-step syntheses?
Steric hindrance from the piperidine ring can reduce reactivity in subsequent coupling reactions. Pre-activation of the carboxylate (e.g., as a mixed anhydride) or transition metal catalysis (e.g., Pd-mediated cross-coupling) mitigates this issue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
